4,6-Dichloro-2-propylpyrimidin-5-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
The pyrimidine nucleus is a fundamental component of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. gsconlinepress.com This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in medicinal chemistry. nih.govmdpi.com Researchers have extensively explored pyrimidine-based compounds, leading to the development of a wide array of therapeutic agents with diverse biological activities. ijpsr.comorientjchem.org These include anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular drugs. mdpi.comorientjchem.orgnih.gov
The versatility of the pyrimidine ring allows for the synthesis of a vast number of derivatives, a key factor in its widespread use. researchgate.netgrowingscience.com The presence of nitrogen atoms in the ring system provides sites for modification and interaction with biological targets. nih.gov In organic synthesis, pyrimidines serve as key intermediates for the creation of fused heterocyclic systems, further expanding the accessible chemical space. researchgate.net The continuous development of novel synthetic methods for pyrimidine derivatives underscores their enduring importance in both academic research and industrial applications. growingscience.comresearchgate.net
The Role of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (B159013) as a Strategic Synthetic Intermediate
The strategic importance of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine lies in its role as a key intermediate in the synthesis of complex, high-value molecules, most notably the antiplatelet agent Ticagrelor (B1683153). chemicalbook.comgoogle.compatsnap.com The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential introduction of different functional groups. This differential reactivity is crucial for building the intricate structure of Ticagrelor. google.com
The synthesis of this intermediate has been the subject of considerable research to develop efficient, scalable, and cost-effective processes suitable for industrial production. google.compatsnap.comgoogle.com Various synthetic routes have been reported, often starting from materials like 2-thiobarbituric acid or diethyl malonate. google.comjustia.comgoogle.com These processes typically involve steps such as alkylation, nitration, chlorination, and reduction to arrive at the target molecule. google.comjustia.com The optimization of these synthetic pathways is critical for the commercial viability of the final pharmaceutical product. patsnap.com
The compound serves as a drug intermediate for the synthesis of various active compounds. medchemexpress.com Its utility extends to research in biochemical pathways, where it can be used in studies related to enzyme inhibition and receptor binding. chemimpex.com
Overview of Research Trajectories for Halogenated Aminopyrimidine Derivatives
Halogenated aminopyrimidine derivatives represent a significant area of research in medicinal chemistry. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. researchgate.net Halogens can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. researchgate.net
Research in this area focuses on the design and synthesis of novel aminopyrimidine derivatives with tailored biological activities. For instance, aminopyrimidine derivatives have been investigated as potent inhibitors of epidermal growth factor receptor (EGFR) for the treatment of non-small cell lung cancer. nih.gov Furthermore, structure-activity relationship (SAR) studies on 2-aminopyrimidine-containing compounds have led to the identification of potent ligands for the histamine (B1213489) H4 receptor, with potential applications in treating inflammation and pain. nih.gov The development of new synthetic methodologies to access these halogenated scaffolds remains an active field of investigation, aiming to provide efficient routes to a diverse range of potentially therapeutic compounds. researchgate.net
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine.
| Property | Value |
| Molecular Formula | C₇H₉Cl₂N₃S |
| Molecular Weight | 238.14 g/mol |
| CAS Number | 145783-15-9 |
| Appearance | Solid |
| Boiling Point | 334.1±37.0 °C (Predicted) |
| Density | 1.44 g/cm³ |
| pKa | -3.46±0.12 (Predicted) |
| InChI | InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 |
| SMILES | NC1=C(Cl)N=C(SCCC)N=C1Cl |
Data sourced from publicly available chemical databases.
Structure
3D Structure
Properties
CAS No. |
61456-97-1 |
|---|---|
Molecular Formula |
C7H9Cl2N3 |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
4,6-dichloro-2-propylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-2-3-4-11-6(8)5(10)7(9)12-4/h2-3,10H2,1H3 |
InChI Key |
FXNOWTILMCMPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C(=N1)Cl)N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,6 Dichloro 2 Propylthio Pyrimidin 5 Amine
Convergent and Linear Synthesis Pathways
Both linear and convergent strategies are employed in the synthesis of this compound. Linear sequences build the molecule step-by-step from a single precursor, while convergent approaches prepare different fragments of the molecule separately before combining them.
From Diethyl Malonate: A documented linear synthesis begins with diethyl malonate. google.com This route involves the nitration of diethyl malonate using fuming nitric acid to form α-nitro diethyl malonate. This intermediate is then condensed with thiourea (B124793) in the presence of a base like sodium ethoxide to construct the pyrimidine (B1678525) ring, yielding 4,6-dihydroxy-5-nitro-2-mercaptopyrimidine. Subsequent steps involve the alkylation of the thiol group, chlorination of the hydroxyl groups, and finally, reduction of the nitro group to the target amine. google.com
From Substituted Aminomalonic Acid Diethyl Ester: A more convergent approach utilizes substituted diethyl aminomalonate. patsnap.comgoogle.com In this pathway, the precursor is first condensed with urea (B33335) to generate a 2,4,6-trihydroxy-5-substituted aminopyrimidine. This intermediate then undergoes chlorination to form a 2,4,6-trichloro-5-aminopyrimidine derivative. The final step involves a selective reaction with propanethiol to introduce the propylthio moiety at the C2 position, displacing a chlorine atom to yield the final product. patsnap.comgoogle.com This method avoids the direct handling of a nitrated intermediate.
From 2-Thiobarbituric Acid: Another common linear pathway starts with 2-thiobarbituric acid (which exists in tautomeric equilibrium with 4,6-dihydroxy-2-mercaptopyrimidine). google.compatsnap.com The synthesis proceeds through the S-alkylation of the 2-thio group with a propyl halide, such as 1-bromopropane (B46711) or n-propane iodide, to form 4,6-dihydroxy-2-(propylthio)pyrimidine. google.compatsnap.com This is followed by nitration at the C5 position using fuming nitric acid. The resulting 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine is then chlorinated, and the nitro group is subsequently reduced to the desired 5-amine. google.com
Table 1: Comparison of Synthetic Pathways from Different Precursors
| Starting Material | General Synthetic Sequence | Key Intermediates | Strategy Type |
|---|---|---|---|
| Diethyl Malonate | Nitration → Cyclocondensation with Thiourea → Alkylation → Chlorination → Nitro Reduction | α-nitro diethyl malonate; 4,6-dihydroxy-5-nitro-2-mercaptopyrimidine | Linear |
| Substituted Aminomalonic Acid Diethyl Ester | Cyclocondensation with Urea → Chlorination → Thiolation | 2,4,6-trihydroxy-5-substituted aminopyrimidine; 2,4,6-trichloro-5-aminopyrimidine | Convergent |
| 2-Thiobarbituric Acid | Alkylation → Nitration → Chlorination → Nitro Reduction | 4,6-dihydroxy-2-(propylthio)pyrimidine; 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Linear |
The introduction of the 2-propylthio group is a pivotal step, and its timing within the synthetic sequence varies significantly between different strategies.
One common method involves the early-stage alkylation of a 2-mercaptopyrimidine (B73435) precursor. For instance, in syntheses starting from 2-thiobarbituric acid or those using thiourea for ring formation, the sulfur atom is present from the beginning. google.comgoogle.com This sulfur is then alkylated using a suitable propyl halide (e.g., propyl iodide or bromide) in the presence of a base, typically before the chlorination and nitro reduction steps. google.compatsnap.com
An alternative strategy introduces the propylthio group at a later stage. In a route starting from substituted diethyl aminomalonate, a 2,4,6-trichloropyrimidine (B138864) intermediate is first synthesized. patsnap.comgoogle.com The propylthio group is then installed via a nucleophilic aromatic substitution reaction, where propanethiol, often with a base, selectively displaces the chlorine atom at the C2 position. google.com This selectivity is attributed to the higher reactivity of the C2 chlorine atom in the pyrimidine ring compared to those at C4 and C6.
The conversion of the 4,6-dihydroxy (or keto tautomer) groups on the pyrimidine ring to chloro groups is a crucial transformation. This halogenation is most commonly achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating agent. google.commdpi.com The reaction typically involves heating the dihydroxy-pyrimidine substrate in excess POCl₃, often to reflux. mdpi.com In some protocols, a tertiary amine base, such as N,N-dimethylaniline, is added to facilitate the reaction. google.comcapes.gov.br
Recent advancements have focused on developing more environmentally benign and safer chlorination methods. One such improved protocol involves using an equimolar amount of POCl₃ per hydroxyl group in a solvent-free reaction conducted in a sealed reactor at high temperatures. mdpi.comresearchgate.net This approach minimizes the significant waste and hazards associated with quenching large excesses of POCl₃. mdpi.com As an alternative to phosphorus-based reagents, phosgene (B1210022) has also been reported for the chlorination of the related intermediate, 5-nitro-2-propylthiopyrimidine-4,6-diol, in the presence of dimethylformamide (DMF). wipo.int
Critical Analysis of Reaction Conditions and Reagent Selection
The efficiency and industrial viability of synthesizing 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) are highly dependent on the specific reagents and conditions chosen for the key transformation steps: chlorination and nitro group reduction.
The use of phosphorus oxychloride (POCl₃) is the most prevalent method for converting hydroxypyrimidines into their chloro-derivatives. mdpi.com
Traditional Method: The conventional approach involves using a large excess of POCl₃ as both the reagent and the solvent, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. capes.gov.brdeepdyve.com While effective, this method presents significant drawbacks for large-scale production, including the environmental burden of disposing of the excess POCl₃ and the safety risks associated with its highly exothermic quenching process. mdpi.com Furthermore, the use of N,N-dimethylaniline can lead to the formation of N-methylanilino by-products, complicating purification. capes.gov.brdeepdyve.com
Improved Solvent-Free Method: To address these issues, a more atom-economical and safer protocol has been developed. This method uses only an equimolar amount of POCl₃ per hydroxyl group, with one equivalent of pyridine (B92270) as a base, and is performed under solvent-free conditions in a sealed reactor at elevated temperatures (e.g., 160 °C). mdpi.com This procedure provides high yields and simplifies the work-up, making it more suitable for industrial applications. mdpi.comresearchgate.net
Alternative Conditions: Another process variation aims to improve the reaction by adding phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂) to the POCl₃ reaction mixture, which can be carried out without the addition of a base. google.com
The final step in many synthetic routes is the reduction of the 5-nitro group to the 5-amine. The choice of reducing agent is critical and is often dictated by factors such as cost, safety, chemoselectivity, and suitability for industrial scale-up.
Catalytic Hydrogenation: This is a widely used method for nitro group reduction. wikipedia.org
Noble Metal Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum-based catalysts (e.g., Pt/C, Pt/V/C) are highly effective. google.comgoogle.comchemicalbook.com Hydrogenation is typically performed under hydrogen pressure in a suitable solvent like tert-butyl methyl ether. chemicalbook.com However, noble metal catalysts can be expensive, particularly those containing platinum or vanadium, which can be a barrier to cost-effective industrial production. patsnap.comgoogle.com They can also present issues with heavy metal contamination in the final product. google.com Raney nickel is a cheaper alternative but is flammable and poses safety risks during handling. patsnap.com
Reaction Intermediates: During catalytic hydrogenation, hydroxylamine (B1172632) intermediates can accumulate, which may lead to the formation of undesired azo or azoxy by-products. google.comgoogle.com The addition of catalytic amounts of vanadium compounds has been shown to prevent this accumulation and improve product purity. google.comgoogle.com
Metal Powder Reductions: The reduction of nitroarenes using metal powders in acidic conditions is a classic and effective method.
Iron (Fe): Iron powder in the presence of an acid like acetic acid or with ammonium (B1175870) chloride in an ethanol (B145695)/water mixture is a common reagent system. google.comgoogle.comcommonorganicchemistry.com While effective, the use of iron powder can be problematic for industrial-scale production due to the large amount of iron oxide sludge produced, which requires disposal. google.comgoogle.com
Sodium Dithionite (B78146) Reduction: The use of sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, has emerged as a highly favorable alternative. google.comorganic-chemistry.org
Advantages: This method is lauded for its use of an inexpensive and readily available reagent, mild reaction conditions, simple operation, and high yields. google.comresearchgate.net The reaction is typically carried out in a mixed solvent system of water and an organic solvent. google.com It is considered a safe and efficient method suitable for industrial production, avoiding both the high cost of noble metal catalysts and the waste issues of metal powder reductions. google.comacsgcipr.org
Table 2: Analysis of Nitro Group Reduction Methods
| Reduction Method | Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Pt/V/C, Raney Ni | High efficiency, clean reaction | High cost and potential contamination (noble metals); safety hazards (Raney Ni); potential for by-product formation patsnap.comgoogle.com |
| Metal Powder Reduction | Fe/AcOH, Fe/NH₄Cl | Low-cost reagent (iron) | Generates large amounts of metal oxide waste; not ideal for industrial scale google.comcommonorganicchemistry.com |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Inexpensive, mild conditions, high yield, simple operation, suitable for industrial production google.comresearchgate.net | Decomposition of dithionite can be an issue if not controlled acsgcipr.org |
Optimization of Reaction Parameters for Enhanced Yield, Purity, and Selectivity
The synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate for pharmaceuticals like Ticagrelor (B1683153), is a multi-step process where the optimization of reaction parameters is critical for achieving high yield, purity, and selectivity. Research has focused on fine-tuning various factors, including the choice of solvents, catalysts, bases, and reaction temperature and duration.
One significant step involves the reaction of 2,4,6-trichloro-5-aminopyrimidine with propanethiol. The choice of solvent is crucial, with options including dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), toluene, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP). The reaction is conducted in the presence of a base, with a wide array of choices such as sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, potassium carbonate, and various organic amines like triethylamine. The temperature for this reaction can be controlled over a broad range, and the reaction time can vary significantly, from 1 to 48 hours, depending on the specific combination of reagents and catalysts used.
Another synthetic approach involves the reduction of a nitro group. In one method, 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine is reduced using hydrogen gas. This reaction is typically performed in an autoclave using a solvent like tert-butyl methyl ether at a controlled temperature, for instance, 65°C for approximately 4 hours, to ensure complete conversion and minimize the formation of intermediates. A different reduction method uses sodium dithionite in a mixed solvent system of water and an organic solvent, such as THF or an alcohol. This method is noted for its mild conditions and high yield.
The chlorination step, often converting a trihydroxy-pyrimidine precursor to a trichloro-pyrimidine, is another critical stage. This is frequently achieved using a strong chlorinating agent like phosphorus oxychloride. The temperature for such reactions must be carefully controlled; for instance, reacting diethyl malonate with fuming nitric acid is conducted at 0-15°C to manage the exothermic nature of the reaction.
Chemical Reactivity and Functional Group Transformations of 4,6 Dichloro 2 Propylthio Pyrimidin 5 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Ring Positions (C-4 and C-6)
The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes the C-4 and C-6 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of the synthetic utility of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), allowing for the introduction of a wide array of functional groups.
Regioselectivity in Halogen Displacement Reactions
In nucleophilic substitution reactions on 4,6-dichloropyrimidines, the displacement of the first chlorine atom generally occurs preferentially at the C-4 position. This regioselectivity is influenced by the electronic effects of the substituents on the pyrimidine ring. For instance, in related 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can direct substitution to the C-2 position, highlighting the sensitivity of regioselectivity to the electronic environment of the ring. nih.gov However, for symmetrically substituted 4,6-dichloropyrimidines, reactions with nucleophiles typically proceed at either of the equivalent chloro-substituted carbons.
Studies on analogous compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), show that the pyrimidine ring is highly activated towards nucleophilic attack due to the presence of the nitrogen atoms which stabilize the anionic intermediate (a Meisenheimer complex). mdpi.com The reaction of 2,4,6-trichloropyrimidine (B138864) with phenolate (B1203915) ions has been shown to favor substitution at the C-4 position, which is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate compared to the ortho-quinoid intermediate from C-2 substitution. acs.org In the case of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, the first substitution is expected to occur at either the C-4 or C-6 position. The specific product, 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] mdpi.comcas.czdioxol-4-yl)oxy)ethanol, is formed through the selective displacement of one chlorine atom, demonstrating that mono-substitution is readily achievable. nih.gov
Amination Reactions with Diverse Nucleophiles
The chlorine atoms at the C-4 and C-6 positions can be displaced by a variety of amine nucleophiles. Both primary and secondary amines can be used to introduce new amino substituents onto the pyrimidine core. The reaction conditions for these aminations can be controlled to achieve either mono- or di-substitution.
For example, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with amines such as indoline (B122111) can proceed under mild conditions, for instance, at room temperature in the presence of sodium hydroxide (B78521) in ethanol (B145695) or methanol. mdpi.com Similarly, reactions with primary amines like benzylamine (B48309) and methylamine (B109427) have been shown to yield mono- or di-substituted products depending on the reaction conditions. researchgate.net Palladium-catalyzed amination reactions have also been developed for dichloropyrimidines, offering a highly regioselective method for forming C-N bonds, particularly with secondary aliphatic amines and anilines. patsnap.com
The following table summarizes representative amination reactions on related dichloropyrimidine systems:
| Amine Nucleophile | Starting Pyrimidine | Reaction Conditions | Product(s) | Reference |
| Indoline | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | NaOH, ethanol/methanol, room temp. | 2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes | mdpi.com |
| Dibutylamine | 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | K2CO3, DMAc | 70:30 mixture of C4 and C2 isomers | patsnap.com |
| N-Methylaniline | 6-Aryl-2,4-dichloropyrimidine | Pd catalyst, LiHMDS | 97:3 ratio of C4 to C2 isomer | acs.org |
Exploration of Solvolysis Pathways
In the presence of a nucleophilic solvent such as an alcohol and a base, solvolysis can compete with or even dominate over other nucleophilic substitution reactions. For instance, when 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is treated with an amine in the presence of sodium hydroxide in ethanol or methanol, the formation of alkoxide substitution products is observed. mdpi.com The alkoxide ions, generated from the alcohol solvent and the base, act as potent nucleophiles, displacing the chloro substituents.
This reactivity pathway allows for the synthesis of alkoxy-substituted pyrimidines. The extent of solvolysis versus amination can be influenced by factors such as the concentration of the base and the nature of the solvent. mdpi.com In some cases, solvolysis can be an undesired side reaction, but it can also be exploited as a synthetic route to introduce alkoxy groups onto the pyrimidine ring. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline (B41778) in ethanol with an acid catalyst can lead to the formation of the 4-ethoxy derivative as a side product. researchgate.net
Transformations Involving the Propylthio Group
The propylthio group at the C-2 position offers another site for chemical modification, most notably through oxidation of the sulfur atom.
Derivatization and Oxidation States of Sulfur (e.g., sulfone formation)
The sulfur atom of the propylthio group can be oxidized to higher oxidation states, primarily to a sulfone. The resulting 2-propylsulfonyl group is a strong electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution reactions. This transformation significantly alters the reactivity of the pyrimidine ring.
Studies on 2-sulfonylpyrimidines have shown them to be highly reactive towards nucleophiles, much more so than the corresponding 2-chloro or 2-methylthio derivatives. nih.govacs.org For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) reacts chemoselectively with different amines. In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group at C-4. researchgate.netthieme-connect.com However, deprotonated anilines and sterically unbiased primary aliphatic amines can selectively displace the sulfone group at C-2. researchgate.net This tunable reactivity makes the oxidation of the propylthio group a valuable synthetic strategy for further functionalization of the pyrimidine core.
The oxidation of sulfides to sulfones can be achieved using various oxidizing agents, such as hydrogen peroxide, often in the presence of a catalyst like tantalum carbide or a dendritic phosphomolybdate hybrid. researchgate.netnumberanalytics.com The selectivity for sulfone formation over the intermediate sulfoxide (B87167) can be controlled by the reaction conditions, including the stoichiometry of the oxidant. researchgate.netnumberanalytics.com
Reactivity of the Amino Group at C-5
The amino group at the C-5 position of the pyrimidine ring is generally less reactive in nucleophilic substitutions compared to the halogens at C-4 and C-6. However, it can undergo a range of chemical transformations typical of aromatic amines.
Reactions such as diazotization and acylation are possible at the C-5 amino group. Diazotization of 5-aminopyrimidines with nitrous acid can lead to the formation of relatively stable diazonium salts, which can then be used in subsequent coupling reactions to introduce a variety of substituents. cas.czrsc.org For example, the diazotization of 4-substituted 5-aminopyrimidines can lead to the formation of 1,2,3-triazoles. cas.cz
The C-5 amino group can also be acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride. nih.govoregonstate.eduacs.org The nucleophilicity of the 5-amino group, while considered low in some contexts, is sufficient for it to be preferentially acylated in the presence of other amino groups at different positions on the pyrimidine ring in certain molecules. oregonstate.edu These reactions provide a means to introduce acyl groups, which can serve as protecting groups or as handles for further synthetic modifications.
Acylation, Alkylation, and Condensation Reactions for Further Derivatization
The 5-amino group of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a key site for derivatization, readily undergoing acylation, alkylation, and condensation reactions. These transformations are crucial for building molecular complexity and are fundamental in the synthetic pathways leading to various pharmaceutical compounds.
Acylation: The primary amino group can be acylated to form the corresponding amides. For instance, in a closely related compound, 2,5-diamino-4,6-dichloropyrimidine, the 5-amino group can be formylated using formic acid to yield N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide. google.comchemicalbook.com This reaction is typically carried out by heating the amine in an aqueous solution of the carboxylic acid. google.com This transformation highlights the nucleophilic character of the amino group and its susceptibility to reaction with acylating agents.
Alkylation: The nitrogen atom of the amino group can also act as a nucleophile in alkylation reactions. While direct N-alkylation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is not extensively documented in readily available literature, the reactivity of similar aminopyrimidine systems provides strong evidence for this capability. For example, the alkylation of 4-amino-6-chloropyrimidine (B18116) derivatives with various alkyl halides proceeds to give N-alkylated products. nih.gov The reaction conditions for such transformations typically involve a base to deprotonate the amine, enhancing its nucleophilicity, and a suitable solvent. ias.ac.in
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or enamines. A notable example is the Claisen-Schmidt condensation of a similar compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, with acetophenone. mdpi.com This reaction, typically carried out in the presence of a base like sodium hydroxide in an alcohol solvent, leads to the formation of a chalcone-like product. mdpi.com This demonstrates the potential for the amino group of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine to react with aldehydes and ketones to form new carbon-nitrogen double bonds, which can be further elaborated.
Table 1: Examples of Derivatization Reactions on Similar Aminodichloropyrimidine Systems
| Reaction Type | Substrate | Reagent(s) | Product | Reference(s) |
| Acylation | 2,5-Diamino-4,6-dichloropyrimidine | Formic acid, Water | N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide | google.comchemicalbook.com |
| Alkylation | 4,6-Dichloro-5-methoxypyrimidine | Cyclopentylamine (B150401) | 4-Cyclopentylamino-6-chloro-5-methoxypyrimidine | nih.gov |
| Condensation | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Acetophenone, NaOH, Ethanol | (E)-3-(2-amino-4,6-dichloropyrimidin-5-yl)-1-phenylprop-2-en-1-one | mdpi.com |
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)
The two chlorine atoms on the pyrimidine ring of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine are susceptible to displacement via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents onto the pyrimidine core.
While specific studies on the Suzuki coupling of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine are not extensively detailed in the public domain, the reactivity of analogous dichloropyrimidine systems provides a clear indication of its potential. For instance, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with a variety of aryl and heteroaryl boronic acids has been successfully demonstrated. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a base like potassium phosphate, and a solvent such as 1,4-dioxane. nih.gov
The general reactivity order for nucleophilic aromatic substitution on dichloropyrimidines is C4(6) > C2. nih.gov This suggests that in 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, the chlorine atoms at positions 4 and 6 would be the primary sites for cross-coupling. The reaction conditions can often be tuned to achieve either mono- or di-substitution. For example, in the Suzuki coupling of 2,4-dichloropyrimidines, careful control of reaction time and catalyst loading under microwave irradiation can lead to the regioselective formation of C4-substituted pyrimidines.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidine Derivatives
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type | Reference(s) |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Aryl-4,6-dichloropyrimidines | nih.gov |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 2-Chloro-4-phenylpyrimidine |
Derivatives and Analogs of 4,6 Dichloro 2 Propylthio Pyrimidin 5 Amine: Synthetic Routes and Structural Diversity
Design and Synthesis of Novel Pyrimidine-Based Scaffolds from the Core Structure
The design of novel scaffolds from 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) primarily revolves around the sequential displacement of its two chlorine atoms at the C4 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups and the construction of more complex molecular frameworks.
A key synthetic strategy involves the differential reactivity of the two chlorine atoms. In the synthesis of ticagrelor (B1683153) and its analogs, the first nucleophilic substitution typically occurs at the C4 or C6 position with an amine nucleophile. For instance, the condensation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with an appropriately substituted cyclopentylamine (B150401) derivative is a crucial step. This initial reaction is often carried out in a suitable solvent such as ethylene (B1197577) glycol, with a base like diisopropylethylamine (DIPEA) to facilitate the reaction. patsnap.com The choice of the nucleophile and reaction conditions can be tailored to achieve mono-substitution, leading to a 4-amino-6-chloro-2-(propylthio)pyrimidin-5-amine derivative. This monosubstituted intermediate then serves as a scaffold for further diversification.
The remaining chloro group on the pyrimidine (B1678525) ring can be subsequently displaced by another nucleophile, leading to a disubstituted pyrimidine scaffold. This stepwise approach allows for the creation of unsymmetrically substituted pyrimidines with a high degree of structural diversity. The reactivity of the second chlorine atom can be influenced by the nature of the substituent introduced in the first step.
Synthetic Strategies for Fused Pyrimidine Systems Derived from 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
A significant application of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is in the synthesis of fused pyrimidine systems, where the pyrimidine ring is annulated with another heterocyclic ring. The most prominent example is the formation of the 1,2,3-triazolo[4,5-d]pyrimidine ring system, which forms the core of ticagrelor.
The synthesis of this fused system commences with a mono-substituted intermediate, typically 2-[{(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl] amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govjocpr.comdioxol-4-yl)}oxy]-1-ethanol. patsnap.com The crucial step in the fusion process is the diazotization of the C5-amino group of the pyrimidine ring, followed by intramolecular cyclization. This is commonly achieved by treating the amino-pyrimidine derivative with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of an acid like acetic acid or by using a resin-bound nitrite reagent. patsnap.comnih.gov The resulting diazonium salt rapidly undergoes cyclization to form the triazole ring, yielding the 1,2,3-triazolo[4,5-d]pyrimidine scaffold.
This general strategy has been employed to synthesize a series of ticagrelor analogs with variations in the substituents attached to the pyrimidine and cyclopentyl rings. nih.gov While the synthesis of other fused systems like pyrazolo[3,4-d]pyrimidines and thiazolo[5,4-d]pyrimidines from similar dichloropyrimidine precursors has been reported, specific examples starting from 4,6-dichloro-2-(propylthio)pyrimidin-5-amine are not extensively documented in the reviewed literature. rasayanjournal.co.in However, the reactivity of the core compound suggests its potential as a precursor for these and other fused heterocyclic systems through judicious choice of reagents and reaction pathways.
Structure-Synthesis Relationship Studies for Pyrimidine Modifications at C-2, C-4, C-5, and C-6 Positions
The synthetic versatility of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is rooted in the distinct reactivity of its four key positions: the C2-propylthio group, the C4 and C6 chloro groups, and the C5-amino group. The interplay of electronic and steric factors governs the regioselectivity of its reactions.
Modifications at C-4 and C-6: The chlorine atoms at the C4 and C6 positions are the most readily modified sites via nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates these positions towards nucleophilic attack. In the synthesis of ticagrelor, one of the chloro groups is first displaced by an amine. patsnap.com The second chloro group can then be substituted in a subsequent step, as demonstrated in the synthesis of various analogs where this position is replaced by different amines or other nucleophiles. nih.gov The reaction conditions, including the choice of base and solvent, can be optimized to control the selectivity between mono- and di-substitution.
Modifications at C-5: The C5-amino group is a key functional handle for building fused ring systems. Its primary role in the synthesis of ticagrelor and its analogs is to undergo diazotization to form the fused triazole ring. patsnap.comnih.gov While derivatization of the amino group itself (e.g., acylation, alkylation) prior to cyclization is conceivable, the predominant synthetic utility reported in the literature is its conversion to a diazonium species for annulation reactions.
Modifications at C-2: The C2-propylthio group is generally more stable and less reactive compared to the chloro substituents at C4 and C6. In the synthesis of ticagrelor and its analogs, this group typically remains intact throughout the reaction sequence. patsnap.comnih.gov However, in broader pyrimidine chemistry, thioether groups at the C2 position can be oxidized to sulfoxides or sulfones, which can then act as leaving groups for nucleophilic substitution. While specific examples of such modifications starting from 4,6-dichloro-2-(propylthio)pyrimidin-5-amine are not detailed in the reviewed literature, this remains a potential avenue for further derivatization.
The following table summarizes the key reactive positions and their synthetic transformations:
| Position | Functional Group | Common Synthetic Transformations | Research Findings |
| C-4/C-6 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Readily displaced by amine nucleophiles in a stepwise manner to create mono- and di-substituted derivatives. patsnap.comnih.gov |
| C-5 | Amino | Diazotization and Cyclization | Crucial for the formation of fused triazole rings, as seen in the synthesis of 1,2,3-triazolo[4,5-d]pyrimidines. patsnap.comnih.gov |
| C-2 | Propylthio | Generally stable | Typically remains unchanged during the synthesis of ticagrelor and its analogs. patsnap.comnih.gov |
Applications in the Synthesis of Complex Organic Molecules
Elucidation of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine's Role in Specific Pharmaceutical Syntheses
The primary and most well-documented application of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) is as a critical precursor in the manufacturing of the antiplatelet agent, Ticagrelor (B1683153). chemicalbook.com
Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a complex molecule characterized by a triazolopyrimidine core. The synthesis of this core structure relies heavily on the reactivity of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. chemicalbook.compatsnap.com This intermediate provides the essential pyrimidine (B1678525) framework onto which the triazole ring and other key functionalities of Ticagrelor are subsequently built.
The synthesis of Ticagrelor from this intermediate generally involves a sequence of reactions that transform the pyrimidine derivative into the final complex structure. google.com Various synthetic routes have been developed, often aiming to improve yield, purity, and industrial scalability. patsnap.comgoogle.com
Synthetic Pathways Incorporating the Compound into Larger Molecular Architectures
The transformation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine into the core of Ticagrelor showcases its utility in forming larger molecular architectures. A common synthetic strategy involves the diazotization of the 5-amino group, followed by cyclization to form the triazole ring fused to the pyrimidine ring.
One patented method describes the reaction of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with a suitable reagent to form an intermediate that is then cyclized. google.com Another approach involves the condensation of the pyrimidine amine derivative with a cyclopentyl derivative, followed by the construction of the triazole ring through diazotization. nih.gov
The reactivity of the two chlorine atoms at the 4 and 6 positions of the pyrimidine ring is crucial. These chlorine atoms serve as leaving groups that can be displaced by various nucleophiles, allowing for the attachment of other parts of the Ticagrelor molecule. For instance, one of the chlorine atoms is eventually displaced by the cyclopentyl moiety that is a key structural feature of Ticagrelor. rasayanjournal.co.in
Several research efforts have focused on optimizing the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine itself, reflecting its importance as a starting material. These methods often begin with simpler, more readily available precursors like 2-thiobarbituric acid or substituted aminomalonic acid diethyl ester. patsnap.comuliege.be The efficiency and safety of these synthetic routes are critical for the cost-effective production of Ticagrelor. nih.govwipo.int
For example, one synthetic route to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine involves the following general steps:
Alkylation of 4,6-dihydroxy-2-mercaptopyrimidine with a propyl halide. google.comvolsenchem.com
Nitration of the resulting 4,6-dihydroxy-2-(propylthio)pyrimidine. google.com
Chlorination of the dinitrated compound using a chlorinating agent like phosphorus oxychloride to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. google.comrasayanjournal.co.in
Reduction of the nitro group to an amine, affording the final product, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. chemicalbook.comrasayanjournal.co.in
The following table summarizes some of the key intermediates and reagents involved in the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine and its subsequent conversion to Ticagrelor, as described in various sources.
| Starting Material/Intermediate | Reagent(s) | Product | Reference(s) |
| 4,6-dihydroxy-2-mercaptopyrimidine | Bromopropane, NaOH | 4,6-dihydroxy-2-propylthiopyrimidine | volsenchem.com |
| 4,6-dihydroxy-2-(propylthio)pyrimidine | Fuming nitric acid | 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | google.com |
| 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | Phosphorus oxychloride | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | google.comrasayanjournal.co.in |
| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Iron powder, Acetic acid | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | rasayanjournal.co.in |
| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | Cyclopentyl derivative, then diazotization | Ticagrelor core structure | nih.gov |
The development of efficient and safe processes for the preparation of this key intermediate continues to be an active area of research, underscoring its pivotal role in the synthesis of this important pharmaceutical agent. wipo.int
Computational and Theoretical Investigations of 4,6 Dichloro 2 Propylthio Pyrimidin 5 Amine
Quantum Chemical Studies on Molecular Structure, Electronic Properties, and Conformation
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (B159013) is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the antiplatelet agent Ticagrelor (B1683153). echemi.comjocpr.comchemicalbook.com Understanding its three-dimensional structure, electronic landscape, and conformational flexibility through computational methods is crucial for optimizing its synthesis and predicting its reactivity.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these molecular characteristics. While specific, in-depth research articles focusing solely on the computational analysis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine are not abundant in publicly available literature, a wealth of computed data from chemical databases provides a foundational understanding of its properties. Furthermore, studies on analogous substituted pyrimidines and other heterocyclic systems offer a framework for interpreting these data. capes.gov.broup.com
The fundamental structural and electronic properties of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine have been calculated and are available through various chemical databases. These properties offer a glimpse into the molecule's behavior at a microscopic level.
Computed Molecular Properties of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉Cl₂N₃S | nih.govambeed.com |
| Molecular Weight | 238.14 g/mol | nih.gov |
| XLogP3 | 3.2 | echemi.com |
| Topological Polar Surface Area (TPSA) | 77.1 Ų | nih.govambeed.com |
| Hydrogen Bond Donors | 1 | ambeed.com |
| Hydrogen Bond Acceptors | 2 | ambeed.com |
These computed values provide a quantitative basis for understanding the molecule's characteristics. The XLogP3 value, a measure of lipophilicity, suggests a significant non-polar character, which influences its solubility and interactions with non-polar solvents. The Topological Polar Surface Area (TPSA) is an indicator of a molecule's potential to form hydrogen bonds and its likely permeability through biological membranes. The presence of one hydrogen bond donor (the amine group) and two acceptors (the pyrimidine (B1678525) nitrogens) highlights its capacity for specific intermolecular interactions. ambeed.com
The three rotatable bonds, primarily in the propylthio side chain, indicate a degree of conformational flexibility. ambeed.com A comprehensive conformational analysis, likely employing molecular mechanics (MM) simulations combined with quantum mechanics (QM) calculations, would be necessary to identify the most stable conformers and the energy barriers between them. Such studies are crucial, as the specific conformation of the molecule can significantly impact its reactivity. For instance, conformational analysis of Ticagrelor itself has revealed that the rotation of substituent groups can lead to the coexistence of different isomers, a phenomenon that can be investigated using computational methods. researchgate.net
Reaction Mechanism Elucidation via Computational Chemistry
The synthesis of more complex molecules from 4,6-dichloro-2-(propylthio)pyrimidin-5-amine involves a series of chemical transformations. Computational chemistry offers powerful methodologies to elucidate the mechanisms of these reactions, providing insights into transition states, reaction intermediates, and activation energies. While specific computational studies on the reaction mechanisms of this particular pyrimidine derivative are not extensively documented, the principles can be inferred from research on related heterocyclic systems.
For example, the synthesis of Ticagrelor involves the reaction of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with other molecules, leading to the formation of a triazolopyrimidine core. jocpr.comnih.gov A plausible reaction pathway would involve nucleophilic substitution at one of the chlorine-bearing carbons, followed by diazotization of the amine group and subsequent cyclization to form the triazole ring. nih.govresearchgate.net
Computational studies on similar systems, such as the hydrolytic deamination of cytidine, have demonstrated the ability of DFT calculations to distinguish between stepwise and concerted reaction mechanisms by mapping out the potential energy surface and identifying the lowest energy pathway. oup.com Such an approach for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine could clarify:
The precise sequence of bond formation and cleavage.
The role of solvents and catalysts in stabilizing transition states.
The energetic feasibility of different potential reaction pathways.
By calculating the free energy profiles of the reaction, computational chemists can predict reaction rates and identify rate-limiting steps, which is invaluable for optimizing reaction conditions to improve yield and reduce byproducts.
Prediction of Reactivity and Selectivity in Functionalization Reactions
A key question in the functionalization of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is the prediction of which sites on the molecule are most likely to react and under what conditions. The pyrimidine ring is substituted with two chlorine atoms at positions 4 and 6, an amine group at position 5, and a propylthio group at position 2. This substitution pattern creates a complex electronic environment that governs the molecule's reactivity.
Computational methods can predict the reactivity and selectivity of this compound in several ways:
Analysis of the Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface of the molecule can reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The amine group would be expected to be a nucleophilic center, while the carbon atoms attached to the chlorine atoms are likely electrophilic and thus susceptible to nucleophilic attack.
Calculation of Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom in the molecule. Although these are theoretical constructs, they provide a quantitative measure of the local electron distribution. In a related compound, 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations of Mulliken charges successfully explained the observed regioselectivity in nucleophilic substitution reactions, with the most positively charged carbon being the site of attack. A similar approach would likely predict that one of the C-Cl bonds in 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is more susceptible to nucleophilic substitution than the other.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO indicates the most likely sites for electrophilic attack, while the LUMO points to the most likely sites for nucleophilic attack. For reactions with nucleophiles, the LUMO of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine would likely be centered on the pyrimidine ring, with significant contributions from the carbon atoms bonded to the chlorine atoms.
The synthetic routes for Ticagrelor demonstrate the practical reactivity of this intermediate. In these syntheses, the amine group is often diazotized to form a triazole ring, and one of the chlorine atoms is displaced by a nucleophile. nih.govresearchgate.net This observed reactivity is consistent with the general principles of pyrimidine chemistry and could be further rationalized and quantified through detailed computational studies.
Future Perspectives in Research on 4,6 Dichloro 2 Propylthio Pyrimidin 5 Amine
Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
The industrial synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (B159013) has traditionally involved multi-step processes with concerns regarding cost, safety, and environmental impact. patsnap.com Early routes often started from 2-thiobarbituric acid or 4,6-dihydroxy-2-mercaptopyrimidine, involving harsh nitration with fuming nitric acid and reduction steps using iron powder, which are not ideal for large-scale industrial production. patsnap.comgoogle.com The use of fuming nitric acid, for instance, generates significant acidic waste and can be corrosive to equipment. patsnap.com
In response to these challenges, research is pivoting towards more efficient and sustainable methods. A significant advancement involves a shorter synthetic route starting from substituted diethyl aminomalonate and urea (B33335). patsnap.comgoogle.com This method proceeds through a 2,4,6-trihydroxy-5-substituted aminopyrimidine intermediate, followed by chlorination and reaction with propanethiol. patsnap.comgoogle.com This approach is noted for its low cost, operational simplicity, and suitability for industrial manufacturing. google.com
Another key area of improvement is the reduction of the nitro-intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. While catalytic hydrogenation using expensive and potentially contaminating catalysts like Platinum/Vanadium on carbon (Pt/V/C) offers high yields, its cost and heavy metal pollution are significant drawbacks. google.com A more sustainable alternative has been developed using sodium dithionite (B78146) in a mixed solvent system of water and an organic solvent like tetrahydrofuran (B95107) (THF). google.com This method is advantageous due to its use of inexpensive reagents, mild reaction conditions, short reaction times, and high yields, making it well-suited for industrial application. google.com
The principles of green chemistry are increasingly being applied to pyrimidine (B1678525) synthesis in general, offering a blueprint for future work on 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. rasayanjournal.co.in These approaches aim to reduce waste, shorten reaction times, and improve yields. rasayanjournal.co.inmdpi.com Future research could explore the application of techniques like microwave-assisted synthesis, solvent-free reactions using ball milling, or multicomponent reactions to further streamline the production of this important intermediate. rasayanjournal.co.in
Table 1: Comparison of Synthetic Methods for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Route | 2-Thiobarbituric acid | S-propylation, Nitration, Chlorination, Nitro reduction (Fe powder) | Established route | Use of harsh fuming nitric acid, iron powder not ideal for industry. patsnap.comgoogle.com |
| Catalytic Hydrogenation | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Reduction with H₂ over Pt/V/C catalyst | High yield (94.7%). google.com | Expensive and rare catalyst, heavy metal pollution. google.com |
| Improved Reduction | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Reduction with Sodium Dithionite | Inexpensive reagents, mild conditions, high yield, suitable for industry. google.com | Requires mixed solvent system. |
| New Route | Substituted diethyl aminomalonate, Urea | Condensation, Chlorination, Thiolation | Short route, low cost, simple operation. patsnap.comgoogle.com | Details on overall yield and specific waste streams are proprietary. |
Potential for Novel Chemical Transformations and Derivatizations
The chemical architecture of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine offers a rich platform for a variety of chemical transformations and derivatizations. The molecule possesses several reactive sites: the two chlorine atoms on the pyrimidine ring, the primary amino group, and the propylthio substituent. The differential reactivity of these sites can be exploited to generate a diverse library of new compounds.
The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution, a cornerstone of pyrimidine chemistry. This reactivity is demonstrated in the derivatization of the related nitro compound with benzylamine (B48309), where the chloro groups are displaced. researchgate.net This opens up the possibility of reacting 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine with a wide array of nucleophiles—such as alcohols, phenols, thiols, and various amines—to create a broad spectrum of derivatives. The electronic environment of the pyrimidine ring suggests that the two chlorine atoms may have different reactivities, potentially allowing for selective or sequential substitutions under controlled conditions.
The primary amino group at the C5 position is also a key functional handle. Its most prominent transformation is in the synthesis of Ticagrelor (B1683153), where it is diazotized and cyclized to form a triazole ring, which is fused to the pyrimidine core. google.com Beyond this, the amino group can undergo standard reactions such as acylation, alkylation, and Schiff base formation, providing further avenues for structural modification.
The propylthio group at the C2 position is generally more stable, but the sulfur atom could be a site for oxidation to the corresponding sulfoxide (B87167) or sulfone. Such a transformation would significantly alter the electronic properties and steric profile of the molecule, potentially leading to derivatives with novel biological or material properties. The inclusion of this compound in covalent fragment libraries further underscores its potential as a reactive building block for constructing more complex molecules in drug discovery and chemical biology. medchemexpress.com
Untapped Applications in Advanced Organic Synthesis and Materials Science
While its current fame is tied to pharmaceutical synthesis, the structural features of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine suggest significant, yet untapped, potential in other areas of advanced organic synthesis and materials science.
As a multifunctional building block, it is well-suited for the construction of complex heterocyclic systems. The presence of three distinct functional groups (amine, chloro, thioether) at specific positions on the pyrimidine ring allows for regioselective modifications, making it an ideal scaffold in combinatorial chemistry for the generation of compound libraries for high-throughput screening. Its listing as a component in covalent screening libraries suggests its utility in fragment-based drug discovery, a powerful method for identifying lead compounds. medchemexpress.com
Beyond medicinal chemistry, the field of materials science presents intriguing possibilities. Pyrimidine-based compounds are known to exhibit interesting photophysical and electronic properties. The electron-deficient nature of the pyrimidine ring, combined with the various substituents, could be harnessed to design novel organic materials. For instance, derivatives of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine could be explored as:
Organic Light-Emitting Diodes (OLEDs): The heterocyclic core could be functionalized to create materials with specific emission wavelengths and thermal stability.
Organic Semiconductors: The tunable electronic properties of pyrimidine derivatives could be utilized in the development of organic field-effect transistors (OFETs).
Functional Polymers: The reactive chloro and amino groups could serve as handles for polymerization, leading to the creation of novel polymers with tailored properties for applications ranging from specialty coatings to advanced membranes.
Ligands for Metal Complexes: The nitrogen and sulfur atoms could act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or catalysts with unique structural and functional properties.
The exploration of these applications remains a fertile ground for future research, promising to unlock the full potential of this versatile chemical entity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
